1-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
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Overview
Description
Mechanism of Action
Target of Action
It is known that benzimidazoles, a class of compounds to which this molecule belongs, often interact with biological targets such as enzymes, receptors, and proteins .
Mode of Action
Generally, benzimidazoles bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazoles are known to influence various biochemical pathways depending on their specific targets .
Preparation Methods
The synthesis of 1-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further derivatization . Industrial production methods may involve multi-step synthesis processes, including the use of various organic solvents and catalysts to optimize yield and purity .
Chemical Reactions Analysis
1-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol undergoes several types of chemical reactions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol can be compared with other benzimidazole derivatives:
Benzimidazole: The parent compound, known for its broad-spectrum pharmacological properties.
Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.
Albendazole: Another anthelmintic used for treating a variety of parasitic worm infestations.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Biological Activity
The compound 1-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a member of the benzodiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C19H24N2O with a molecular weight of approximately 296.41 g/mol. Its structure features a benzodiazole core linked to an ethyl alcohol moiety and a propyl group substituted with a 3-methylphenoxy group. This unique configuration is believed to contribute significantly to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties . For instance, derivatives of benzodiazoles have been shown to inhibit bacterial growth by interfering with essential cellular functions. Preliminary studies suggest that this compound may also possess similar properties, although specific data on its efficacy against various pathogens is limited.
Anticancer Properties
Benzodiazole derivatives are often investigated for their anticancer potential . The mechanism may involve the inhibition of specific enzymes involved in cancer cell proliferation or the modulation of signaling pathways that lead to apoptosis (programmed cell death). A study on related compounds demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that this compound could show promise in oncology research.
Anti-inflammatory Effects
The anti-inflammatory properties of benzodiazoles are well-documented. Compounds in this class are known to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). While direct studies on this specific compound are lacking, its structural analogs have shown significant anti-inflammatory activity.
The biological effects of this compound may be attributed to several mechanisms:
Receptor Binding
This compound may interact with various receptors in the body. For example, it could potentially bind to GABA receptors, modulating neurotransmission and exerting anxiolytic effects similar to other benzodiazole derivatives.
Enzyme Inhibition
Inhibition of key metabolic enzymes is another proposed mechanism. By blocking these enzymes, the compound could disrupt metabolic pathways crucial for pathogen survival or cancer cell proliferation.
Gene Expression Modulation
There is also evidence suggesting that compounds like this one can influence gene expression related to cell cycle regulation and apoptosis. This modulation can have profound effects on cellular behavior and disease progression.
Table: Summary of Biological Activities
Activity Type | Findings | References |
---|---|---|
Antimicrobial | Potential inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Study: Anticancer Activity
In a study examining the anticancer effects of related benzodiazole compounds, researchers found that these compounds induced apoptosis in human cancer cell lines through caspase activation. This suggests that this compound may similarly activate apoptotic pathways, providing a foundation for further research into its use as an anticancer agent.
Properties
IUPAC Name |
1-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-7-5-8-16(13-14)23-12-6-11-21-18-10-4-3-9-17(18)20-19(21)15(2)22/h3-5,7-10,13,15,22H,6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSILCTGQOZVBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.